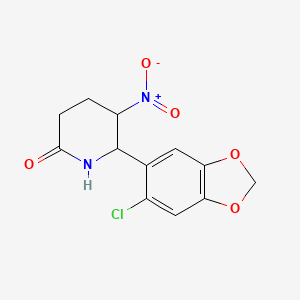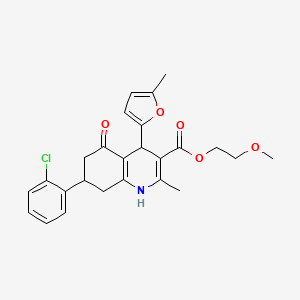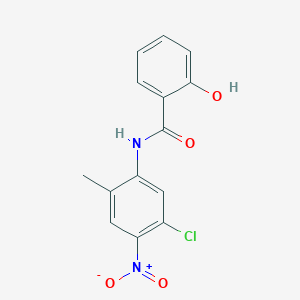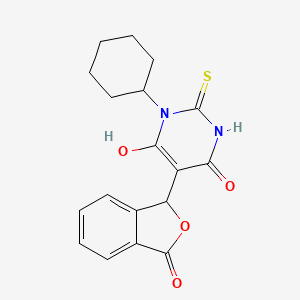![molecular formula C19H20BrN5OS B4014964 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4014964.png)
2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide
Vue d'ensemble
Description
Compounds like "2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide" belong to a broader category of 1,2,4-triazole derivatives. These substances are notable for their varied biological activities and potential applications in pharmaceuticals and materials science. Researchers focus on the synthesis of new derivatives, understanding their molecular structures, and exploring their chemical and physical properties to harness their potential in different scientific and technological domains.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in the presence of a catalyst like triethylamine results in high yields of triazole derivatives (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, 1H-NMR, and 13C-NMR are commonly used to determine the molecular structures of synthesized compounds. The crystal structure of similar triazole derivatives provides insights into their molecular configuration, highlighting the presence of specific functional groups and the overall molecular geometry, which plays a crucial role in their reactivity and interactions (Sancak et al., 2010).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. Their reactivity with aldehydes, acetophenones, and bromo compounds illustrates their potential for further chemical modifications and the synthesis of novel compounds with tailored properties for specific applications (K. Sancak, Y. Ünver, C. Kazak, E. Düğdü, B. Arslan, 2010).
Applications De Recherche Scientifique
Anticancer Activity
- Novel pharmacophores containing the thiazole moiety have been synthesized and evaluated as potent anticancer agents. Compounds demonstrated significant in vitro anticancer activity against Hepatocellular carcinoma cell lines, suggesting their potential in cancer therapy (Gomha et al., 2017).
Antimicrobial Activity
- Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized and tested for their antibacterial and antifungal activity, indicating the potential use of these compounds in addressing microbial infections (Baranovskyi et al., 2018).
Anti-inflammatory Activity
- S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and evaluated for their anti-inflammatory activity against carrageenan-induced paw edema in rats, along with their antimicrobial properties, showcasing their dual therapeutic potential (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5OS/c1-3-16(18(26)22-15-9-7-13(20)8-10-15)27-19-24-23-17(25(19)2)12-5-4-6-14(21)11-12/h4-11,16H,3,21H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUUAVFQMUOTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(N2C)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-methoxyphenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4014885.png)


![11-(4-hydroxy-3-methoxy-5-nitrophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014907.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B4014910.png)

![ethyl 5-[(cyclohexylamino)carbonyl]-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4014934.png)
![N-(2,6-dimethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide](/img/structure/B4014941.png)


![4-(4-isopropylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4014977.png)
![2,3-dimethyl-9-phenyl-4H,9H-thieno[3',2':5,6]pyrimido[2,1-b][1,3]thiazin-4-one](/img/structure/B4014980.png)
![diethyl 2-{3-[(difluoromethyl)thio]phenyl}-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B4014981.png)